molecular formula C9H16O B6251409 3-methylocta-2,7-dien-1-ol CAS No. 2307891-71-8

3-methylocta-2,7-dien-1-ol

Cat. No.: B6251409
CAS No.: 2307891-71-8
M. Wt: 140.22 g/mol
InChI Key: HEHRRPQLWPUVFO-VQHVLOKHSA-N
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Description

3-methylocta-2,7-dien-1-ol: is an organic compound with the molecular formula C9H16O . It is a liquid at room temperature and is known for its distinct chemical structure, which includes a hydroxyl group attached to a carbon chain with two double bonds. This compound is often used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylocta-2,7-dien-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-1,5-hexadiene with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 3-methylocta-2,7-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-methylocta-2,7-dien-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methylocta-2,7-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The double bonds in the carbon chain can participate in addition reactions, leading to the formation of new chemical species. These interactions can affect cellular pathways and biochemical processes .

Comparison with Similar Compounds

  • 3-methyl-1,5-hexadiene
  • 3-methyloctane
  • 3-methylocta-2,7-dien-1-one

Comparison: 3-methylocta-2,7-dien-1-ol is unique due to its combination of a hydroxyl group and two double bonds, which confer distinct chemical reactivity and physical properties. Compared to 3-methyl-1,5-hexadiene, it has an additional hydroxyl group, making it more polar and reactive in certain chemical reactions. Compared to 3-methyloctane, it retains unsaturation, allowing for further chemical modifications. Compared to 3-methylocta-2,7-dien-1-one, it has a hydroxyl group instead of a carbonyl group, affecting its reactivity and interactions with other molecules .

Properties

CAS No.

2307891-71-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(2E)-3-methylocta-2,7-dien-1-ol

InChI

InChI=1S/C9H16O/c1-3-4-5-6-9(2)7-8-10/h3,7,10H,1,4-6,8H2,2H3/b9-7+

InChI Key

HEHRRPQLWPUVFO-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\CO)/CCCC=C

Canonical SMILES

CC(=CCO)CCCC=C

Purity

95

Origin of Product

United States

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